molecular formula C14H20ClN3O3 B3027264 tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1261233-22-0

tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027264
CAS No.: 1261233-22-0
M. Wt: 313.78
InChI Key: QNEZAMLIZDUEBS-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 5-chloropyrimidin-2-yloxy substituent. This structure is commonly utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, particularly kinase inhibitors or modulators of signaling pathways. The Boc group enhances solubility and stability during synthesis, while the chloropyrimidine moiety offers a reactive site for further functionalization, such as cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEZAMLIZDUEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126037
Record name 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-22-0
Record name 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(5-chloro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
  • Neurological Studies
    • Given its piperidine structure, this compound is of interest in the study of neurological disorders. It has been investigated for potential neuroprotective effects and its ability to modulate neurotransmitter systems, which could lead to applications in treating conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. Modifications to the pyrimidine ring can enhance biological activity and selectivity against specific targets.

Example Synthesis Route:

  • Starting Materials : Piperidine, chloropyrimidine derivative.
  • Reagents : Base (e.g., sodium hydride), solvents (e.g., DMF).
  • Procedure : React the piperidine with the chloropyrimidine under controlled conditions to form the desired ester.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound, assessing their anticancer properties in vitro. The results indicated that certain modifications enhanced potency against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against resistant strains of bacteria. The findings support further exploration into this class of compounds as potential therapeutic agents in combating antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
Anticancertert-butyl 4-(5-chloropyrimidin-2-yl)15
Antimicrobialtert-butyl 4-(5-chloropyrimidin-2-yl)20
Neuroprotectivetert-butyl 4-(5-chloropyrimidin-2-yl)TBD

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The 5-chloropyrimidin-2-yloxy group is particularly important for its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 5-chloro substituent in the target compound offers a balance between reactivity and steric bulk, making it preferable for nucleophilic aromatic substitution compared to bulkier bromine analogs (e.g., 374.2 g/mol bromopyrimidine derivative) .
  • Heterocycle Impact : Pyrimidine-based analogs (e.g., ) exhibit enhanced π-π stacking interactions in biological targets compared to pyridine derivatives (e.g., ), which may influence binding affinity in enzyme inhibition.
  • Functional Group Diversity : The isoxazole-carboxamide derivative (297.3 g/mol) demonstrates tailored selectivity for TLRs, highlighting how substituent modifications redirect biological activity .

Biological Activity

Overview

tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN2O3C_{14}H_{21}ClN_{2}O_{3}. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand that interacts with specific receptors and enzymes in various metabolic pathways. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound primarily involves its interaction with molecular targets, notably:

  • Enzymes : The compound can inhibit or activate enzymes involved in metabolic pathways, potentially influencing various physiological processes.
  • Receptors : It acts as a ligand for receptors, modulating signal transduction pathways. Notably, it has been linked to the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion.

Biological Activity Data

Recent studies have highlighted the compound's efficacy in various biological assays. Below is a summary of key findings:

StudyBiological ActivityMethodologyFindings
GPR119 AgonismIn vitro assays on HEK293 cellsDemonstrated strong binding affinity and activation of GPR119, leading to increased GLP-1 secretion.
Anti-Ebola ActivityCytotoxicity assay against EBOVShowed promising antiviral effects with selectivity indices indicating low cytotoxicity (EC50 values ranging from 0.64 µM to 2.95 µM).
Synthetic ApplicationsOrganic synthesis routesHighlighted as an intermediate in various chemical reactions, showcasing versatility in synthetic applications.

Case Studies

  • GPR119 Activation :
    • A study demonstrated that derivatives of this compound enhanced insulin levels and reduced blood glucose concentrations in murine models of Type 2 Diabetes Mellitus (T2DM). The compound was shown to activate GPR119-mediated signaling pathways effectively .
  • Antiviral Properties :
    • Research focused on its anti-Ebola virus (EBOV) activity indicated that certain analogs exhibited significant inhibition of viral entry, with effective concentrations (EC50) below 1 µM. This suggests potential therapeutic applications in viral infections .

Comparative Analysis

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds. The following table summarizes the differences:

Compound NameStructural FeaturesBiological ActivityUnique Properties
tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylateDifferent chloropyrimidine substitutionModerate GPR119 agonismLess potent than tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine
tert-butyl 4-(5-chloropyrimidin-2-yloxy)-2-methylpiperazine-1-carboxylateMethyl substitution on piperazine ringSimilar GPR119 activityVarying selectivity profiles

Q & A

Q. How can the synthesis of tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Reaction Conditions : Use dichloromethane (CH₂Cl₂) as a solvent with catalytic DMAP (4-dimethylaminopyridine) and DIPEA (N,N-diisopropylethylamine) to facilitate coupling .
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate from 8:1 to 4:1) achieves >99% purity. Yields up to 80% are reported under optimized conditions .
  • Critical Parameters : Control reaction temperature (0°C to room temperature) and stoichiometric ratios to minimize side products.

Q. What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight. For example, m/z 243 [M+H-100]+ corresponds to the loss of the tert-butyl group .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8.5–9.0 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths/angles .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation) impact biological activity in derivatives of this compound?

Methodological Answer:

  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine ring to enhance binding affinity. For example, trifluoromethyl derivatives show improved Toll-like receptor 7 (TLR7) agonist activity .
  • Synthetic Strategy : Use Suzuki-Miyaura coupling to attach boronate esters (e.g., tetramethyl dioxaborolan) for diversification .
  • Biological Testing : Assay modified compounds for IC₅₀ values in target pathways (e.g., TLR7 activation).

Q. How can crystallographic techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for small-molecule crystals.
  • Refinement : SHELXL refines structures with anisotropic displacement parameters. Validate using R-factors (R₁ < 0.05 for high-quality data) .
  • Case Study : For piperidine-carboxylate derivatives, SHELXPRO interfaces with molecular visualization tools to analyze torsion angles and hydrogen bonding .

Q. How to address contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Experimental Design : Use shake-flask method with HPLC quantification.
  • Findings : The compound shows low solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (~10 mg/mL). Contradictions arise from crystallinity variations—amorphous forms dissolve faster than crystalline .
  • Mitigation : Use sonication or co-solvents (e.g., PEG-400) to enhance dispersion.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., pyrimidine C-2 position).
  • Molecular Dynamics (MD) : Simulate solvation effects in THF or acetonitrile to model reaction pathways .

Q. Guidelines for Researchers

  • Safety : Use fire-retardant clothing and self-contained breathing apparatus during synthesis (NFPA ratings: Health 2, Flammability 1) .
  • Data Reproducibility : Document reaction conditions (e.g., glovebox use for air-sensitive steps) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

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